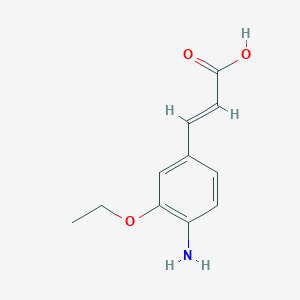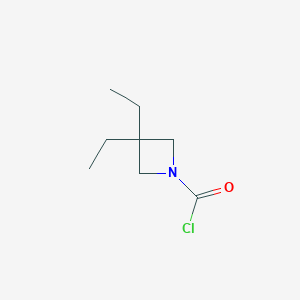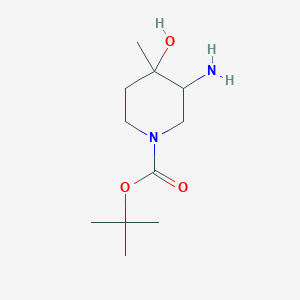![molecular formula C10H12N2O3 B13276702 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13276702.png)
5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bicyclo[221]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound featuring a bicyclic structure fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction, where a bicyclo[2.2.1]heptane derivative reacts with nitrile oxide to form the oxadiazole ring. This reaction is often carried out under mild conditions using an organocatalyst to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the preparation of intermediates, followed by cycloaddition and subsequent purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the bicyclic structure.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to oxidative stress, inflammation, and cell proliferation. Its unique structure allows it to bind selectively to target proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups attached to the ring.
Oxadiazole derivatives: Compounds with the oxadiazole ring but varying substituents.
Uniqueness
5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the bicyclic structure and the oxadiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-11-9(15-12-8)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,13,14) |
InChI Key |
MTRYFJVLCGXJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3=NC(=NO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one](/img/structure/B13276636.png)
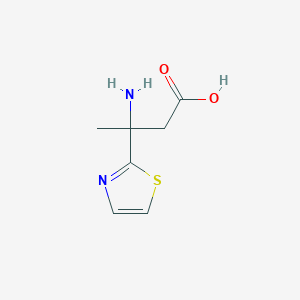
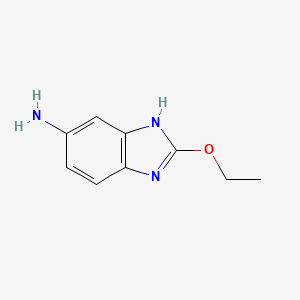
![4-Chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13276648.png)

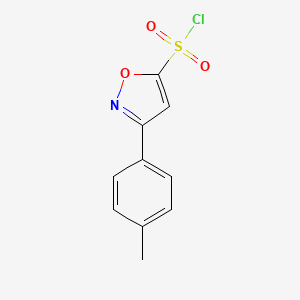

![N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13276668.png)
